ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final steps involve the introduction of the piperazine and ethyl ester groups. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrido[1,2-a]pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone and pyrido[1,2-a]pyrimidine derivatives. Compared to these compounds, ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups, including a piperazine moiety, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone derivative. The molecular formula is C21H25N5O3S2 with a molecular weight of 459.6 g/mol. The structural complexity suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C21H25N5O3S2 |
Molecular Weight | 459.6 g/mol |
IUPAC Name | (5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | KSXYRCIDDHSXBS-SSZFMOIBSA-N |
Anticancer Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer activity. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, with some exhibiting GI50 values as low as 0.018 μM against the NCI 60 cancer cell panel . The mechanism of action is believed to involve inhibition of key enzymes associated with cancer proliferation.
Antimicrobial Activity
Compounds similar to ethyl 4-(4-oxo...) have been investigated for their antimicrobial properties. For instance, thiazolidinone derivatives have shown promising results against bacterial strains, suggesting that the thiazolidinone and pyrimidine components contribute to this activity . The specific interactions at the molecular level remain an area for further exploration.
The proposed mechanism involves binding to specific targets within cells, modulating their activity. For example, it may interact with enzymes or receptors critical for cell cycle regulation or apoptosis pathways. This interaction can lead to inhibition of tumor growth or microbial resistance mechanisms.
Case Study 1: Anticancer Activity Evaluation
In a recent study assessing the anticancer potential of related compounds, several derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications in the structure significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolidinone derivatives derived from similar structures. The study found that these compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents in clinical settings .
Properties
Molecular Formula |
C22H23N5O4S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23N5O4S2/c1-3-8-27-20(29)16(33-22(27)32)14-15-18(23-17-7-5-6-9-26(17)19(15)28)24-10-12-25(13-11-24)21(30)31-4-2/h3,5-7,9,14H,1,4,8,10-13H2,2H3/b16-14- |
InChI Key |
GCORCNQLMOAJKS-PEZBUJJGSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C |
Origin of Product |
United States |
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